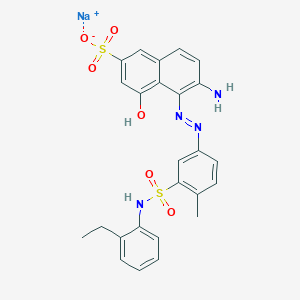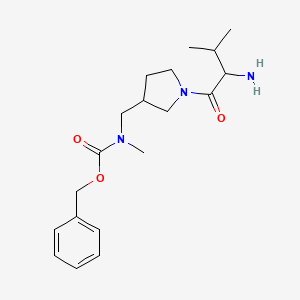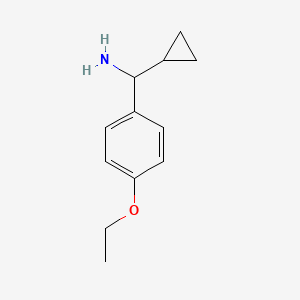
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is a complex organic compound with the molecular formula C25H24N4O6S2.Na. It is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried before being packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.
Reduction: Typically results in the formation of aromatic amines.
Aplicaciones Científicas De Investigación
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and in various assays.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color properties. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can affect biological processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-hydroxy-5-[(2-(ethylphenylamino)sulfonyl)phenyl]azo]naphthalene-2-sulfonic acid sodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-[(ethylphenylamino)sulfonyl]phenylazo-4-hydroxy-, monosodium salt
Uniqueness
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is unique due to its specific structural configuration, which imparts distinct color properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications .
Propiedades
Fórmula molecular |
C25H23N4NaO6S2 |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
sodium;6-amino-5-[[3-[(2-ethylphenyl)sulfamoyl]-4-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H24N4O6S2.Na/c1-3-16-6-4-5-7-21(16)29-36(31,32)23-13-18(10-8-15(23)2)27-28-25-20(26)11-9-17-12-19(37(33,34)35)14-22(30)24(17)25;/h4-14,29-30H,3,26H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
Clave InChI |
DVGROUYSXVIIBB-UHFFFAOYSA-M |
SMILES canónico |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)


![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)






![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)


![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)
